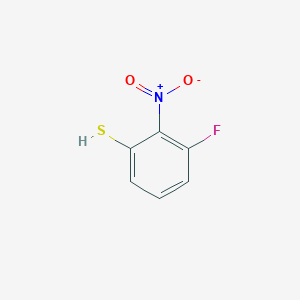

3-Fluoro-2-nitrobenzenethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-2-nitrobenzenethiol is an organic compound with the molecular formula C6H4FNO2S . It is a yellow crystalline solid that belongs to the thiol family of compounds. The fluorine, nitro, and thiol functional groups present in the molecule make it an important tool for organic synthesis and pharmaceutical research.

Synthesis Analysis

Various synthetic methods have been developed to prepare this compound, including the nucleophilic substitution reactions of 3-fluoro-2-nitrobenzenesulfonyl chloride with thiols, and the reaction of 3-fluoro-2-nitroaniline with thioacids. A compact lab plant was designed for the continuous-flow synthesis of fluorine-containing compounds .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H4FNO2S . The SMILES notation is SC1=CC=CC(F)=C1N+=O .Chemical Reactions Analysis

This compound is a strong oxidizing agent, and its thiol group makes it highly reactive towards various nucleophiles. The compound has been used in various reactions, including nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

This compound has a melting point of 66-69°C and a boiling point of 317°C. It has a molecular weight of 173.16 g/mol . The compound is soluble in many organic solvents such as acetonitrile, chloroform, and dichloromethane.Scientific Research Applications

Temporary Anion States and Dissociative Electron Attachment

Nitrobenzene derivatives, including fluoro-nitrobenzene compounds, were studied for their electron attachment energies and dissociative electron attachment spectroscopy. This research could provide insights into the electronic properties of 3-Fluoro-2-nitrobenzenethiol, useful for understanding its reactivity and potential applications in materials science or as an intermediate in organic synthesis (Asfandiarov et al., 2007).

Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling

The study on palladium-catalyzed reactions of electron-deficient aryl fluorides, including 2-fluoronitrobenzene, demonstrates the potential for this compound to undergo similar cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules (Kim & Yu, 2003).

Experimental and Computational Thermodynamic Study

A thermodynamic study of monofluoronitrobenzene isomers provides insights into the stability and reactivity of fluoro-nitro compounds. Understanding the thermodynamic properties of this compound could be essential for its application in chemical synthesis and material science (Silva et al., 2010).

Metal Fluorides Form Strong Hydrogen Bonds and Halogen Bonds

Research on metal fluorides forming strong intermolecular interactions could inform the development of new materials or catalysts involving this compound. The study highlights the potential of fluoro-nitro compounds in supramolecular chemistry (Libri et al., 2008).

Synthesis of Indoles by Intermolecular Cyclization

A study on the one-step synthesis of the indole skeleton using fluoro-nitrobenzene indicates potential pathways for synthesizing biologically active molecules using this compound as a starting material (Ragaini et al., 2009).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-fluoro-2-nitrobenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2S/c7-4-2-1-3-5(11)6(4)8(9)10/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCLGEBILUEIQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-phenyl-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2821741.png)

![2-chloro-N-[1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2821742.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2821743.png)

![8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B2821745.png)

![2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)ethanamine;hydrochloride](/img/structure/B2821747.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2821750.png)

![N-[1-(4-bromophenyl)sulfonyl-2,2-dichloroethenyl]benzamide](/img/structure/B2821751.png)

![1-[(4-Methylphenyl)methyl]pyrazolidin-3-one](/img/structure/B2821756.png)

![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2821759.png)